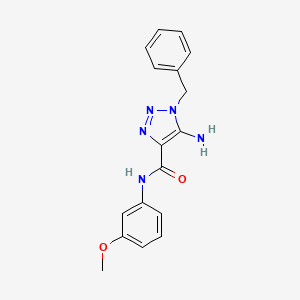

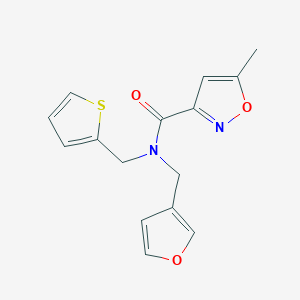

5-amino-1-benzyl-N-(3-methoxyphenyl)triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-1-benzyl-N-(3-methoxyphenyl)triazole-4-carboxamide is a compound that falls under the category of 1,2,3-triazoles . Triazoles are not naturally occurring but are intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . They are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

Synthesis Analysis

1,2,3-Triazole scaffolds are synthesized using various synthetic routes involving different metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm, organocatalysts, and metal-free as well as solvent- and catalyst-free neat syntheses . The effects of solvent systems and reaction conditions on regioselectivity are also considered .Molecular Structure Analysis

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system, which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis

1,2,3-Triazoles are synthesized using various synthetic routes and are intensely investigated due to their excellent properties . They are used in various fields and have found wide applications .Physical And Chemical Properties Analysis

The molecular weight of 5-amino-1-benzyl-N-(3-methoxyphenyl)triazole-4-carboxamide is 337.4 g/mol . It has a topological polar surface area of 95.1 Ų .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. The study involved creating novel 1,2,4-triazole compounds and testing them against various microorganisms. Some compounds exhibited good to moderate activities, indicating their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antiavian Influenza Virus Activity

Another research avenue for triazole derivatives is their antiviral properties. Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against the avian influenza virus (H5N1). This highlights the potential of such compounds in developing antiviral therapeutics (Hebishy, Salama, & Elgemeie, 2020).

Solid-Phase Synthesis of Peptide Amides

The compound has also found application in the solid-phase synthesis of peptide amides under mild conditions. This research focuses on the development of polymer-supported benzylamides for the synthesis of C-terminal peptide amides, demonstrating the compound's utility in peptide chemistry (Albericio & Bárány, 2009).

Preparation of Peptidomimetics and Biologically Active Compounds

Triazole derivatives have been used in the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. These compounds can act as HSP90 inhibitors, which are crucial in cancer treatment and other diseases (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Corrosion Inhibition

Research on triazole derivatives has also extended to corrosion science, where compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been tested as corrosion inhibitors for mild steel in acidic media. These compounds exhibit high inhibition efficiency, demonstrating their potential in industrial applications to protect metals from corrosion (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Mécanisme D'action

While the specific mechanism of action for 5-amino-1-benzyl-N-(3-methoxyphenyl)triazole-4-carboxamide is not mentioned in the search results, similar compounds have been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase, which are considered promising targets on the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Safety and Hazards

While specific safety and hazard information for 5-amino-1-benzyl-N-(3-methoxyphenyl)triazole-4-carboxamide is not available, similar compounds have been noted to have potential safety issues. For example, one compound showed moderate inhibition of the hERG potassium channel, a potential cause of cardiac arrhythmia, and the potential for release in vivo of 3-methoxy aniline, which is known to be a potent mutagen and carcinogen .

Orientations Futures

1,2,3-Triazoles are still intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis . Furthermore, similar compounds have been designed to target disease-modifying therapies against Alzheimer’s Disease (AD), indicating potential future directions in medicinal chemistry .

Propriétés

IUPAC Name |

5-amino-1-benzyl-N-(3-methoxyphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-24-14-9-5-8-13(10-14)19-17(23)15-16(18)22(21-20-15)11-12-6-3-2-4-7-12/h2-10H,11,18H2,1H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUHPARWWADXSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-benzyl-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2363959.png)

![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(2-chloro-6-ethylpyridin-4-yl)methanone](/img/structure/B2363960.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2363961.png)

![N-(3-chloro-4-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2363963.png)

![4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2363972.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2363974.png)

![1,1-Dibromospiro[2.3]hexane](/img/structure/B2363975.png)

![(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2363976.png)

![3-(3-methylbenzyl)-6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363978.png)

![2-chloro-N-[3-cyano-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetamide](/img/structure/B2363980.png)